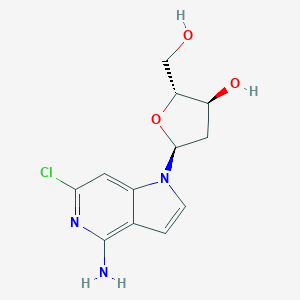

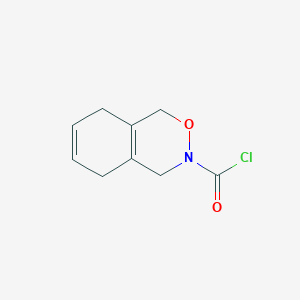

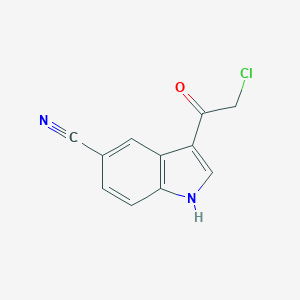

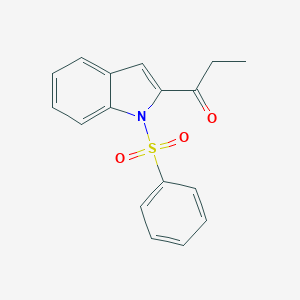

![molecular formula C13H12N2O3 B037767 2-[(2-Methoxyphenyl)amino]pyridine-3-carboxylic acid CAS No. 114501-02-9](/img/structure/B37767.png)

2-[(2-Methoxyphenyl)amino]pyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(2-Methoxyphenyl)amino]pyridine-3-carboxylic acid” is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine . It is used as a catalyst in the synthesis of pyrazolo[3,4-b]quinolinones .

Synthesis Analysis

The compound can be synthesized using a multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles. This reaction is catalyzed by pyridine-2-carboxylic acid and results in the production of pyrazolo[3,4-b]quinolinones .Molecular Structure Analysis

The molecular structure of this compound is derived from pyridinecarboxylic acid, which has the chemical formula C6H5NO2 . The specific structure of “2-[(2-Methoxyphenyl)amino]pyridine-3-carboxylic acid” would include additional groups attached to the pyridine ring.Chemical Reactions Analysis

The compound participates in multi-component reactions to produce pyrazolo[3,4-b]quinolinones. The reaction proceeds through a carbocation intermediate . It can also react with other compounds to form new products .Scientific Research Applications

Summary of the Application

The compound “2-[(2-Methoxyphenyl)amino]pyridine-3-carboxylic acid” is being researched for its potential as an antibacterial agent . The increasing problem of antibacterial drug resistance has necessitated the search for new drugs, and this compound is one of the candidates being explored .

Methods of Application or Experimental Procedures

The compound was synthesized from the condensation of o-phenylenediamine and 5-nitrosalicaldehyde . It was then characterized using various spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, and GC–MS . The synthesized compound was screened against selected microbes to establish its potential antimicrobial activity .

Results or Outcomes

The compound exhibited antimicrobial activity against all the tested microorganisms except Candida albicans isolate, which exhibited zero diameter zone of inhibition . Theoretical investigations of the synthesized compounds were computed using density functional theory (DFT) at the B3LYP/6–311+G (d, p) level of theory and in silico molecular docking simulation . The compound showed a high binding affinity for E. coli, making it potentially effective as an antibacterial agent for E. coli .

Application 2: Cocrystallization with Squaric Acid

Summary of the Application

The compound “2-[(2-Methoxyphenyl)amino]pyridine-3-carboxylic acid” is being researched for its potential as a coformer in cocrystallization with squaric acid . Cocrystals are a class of materials that can exhibit improved properties compared to their individual components, such as enhanced solubility, stability, or bioavailability.

Methods of Application or Experimental Procedures

In this work, squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) was used as a coformer to pyridine carboxylic acid cocrystallization . Among three newly prepared complexes are an example of a salt–cocrystal continuum – pyridinium-2-carboxylate squaric acid adduct (1) and two ionic complexes – pyridinium-3-carboxylic acid hydrogen squarate hemihydrate (2), and pyridinium-4-carboxylic acid hydrogen squarate (3) .

Results or Outcomes

X-ray structural analysis showed that picolinic acid exists in 1 as a zwitterion . In turn, pyridine carboxylic acids in 2 and 3 are in a cationic form . The structures optimized at the APF-D/6-311++G (d,p) level of theory showed no proton migration between the acid molecules . The frontier molecular orbitals (HOMO and LUMO) were also analyzed . The global reactivity parameters (chemical potential, global hardness, global softness, global electrophilicity index, and maximum charge transfer index) were considered . The experimental and computed infrared spectra were compared . Additionally, the high thermal stability of novel squaric acid complexes was confirmed by thermogravimetric and differential scanning calorimetry methods .

Future Directions

properties

IUPAC Name |

2-(2-methoxyanilino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-18-11-7-3-2-6-10(11)15-12-9(13(16)17)5-4-8-14-12/h2-8H,1H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEXZOAJWOZFOSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=C(C=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368980 |

Source

|

| Record name | 2-(2-Methoxyanilino)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyanilino)pyridine-3-carboxylic acid | |

CAS RN |

114501-02-9 |

Source

|

| Record name | 2-(2-Methoxyanilino)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-methoxyphenyl)amino]pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.